molecular formula C6H7ClN2O2 B096520 4-Nitroaniline Hydrochloride CAS No. 15873-51-5

4-Nitroaniline Hydrochloride

Cat. No.: B096520
CAS No.: 15873-51-5
M. Wt: 174.58 g/mol
InChI Key: LNJUVOPKIUQOQK-UHFFFAOYSA-N
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Description

4-Nitroaniline Hydrochloride, also known as 4-nitrobenzenamine hydrochloride, is an organic compound with the molecular formula C6H6N2O2·HCl. It is a yellow solid that is one of the three isomers of nitroaniline. This compound is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .

Mechanism of Action

Target of Action

4-Nitroaniline Hydrochloride primarily targets the hemoglobin in the blood . It is one of the most potent MetHb inducers . MetHb, or methemoglobin, is a form of hemoglobin that contains ferric [Fe3+] iron and has a decreased ability to bind oxygen. It can bind other ligands such as cyanide and nitrite .

Mode of Action

The compound interacts with its targets through a process of reduction and oxidation . As an aromatic nitro compound, 4-nitroaniline can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, whose effects are influenced by the substituent in the corresponding para position .

Biochemical Pathways

The cytotoxicity of nitro aromatics, including 4-nitroaniline, correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative . This process also involves the extent of spontaneous reoxidation under the formation of oxygen radicals, a process known as redox cycling .

Pharmacokinetics

4-Nitroaniline is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . After application to the skin, a significant portion of the compound is absorbed .

Result of Action

The action of this compound can lead to acute intoxication, while chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage . It is also positive in a large number of in vitro tests for genotoxic properties .

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels . Under hypoxic conditions in vitro, 4-nitroaniline has stronger cytotoxic effects than under aerobic conditions . The authors attribute this to the reduction to a nitroso derivative mediated by a 2-electron step and its binding to macromolecules .

Biochemical Analysis

Biochemical Properties

4-Nitroaniline Hydrochloride can be reduced and N-oxidized, forming hydroxylamine and nitroso-derivatives . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing their function and the biochemical reactions they participate in .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It is readily absorbed orally, by inhalation and dermally and is eliminated in the form of numerous metabolites essentially via the kidneys . It can produce acute intoxication, while chronic exposure can lead to haemolysis with a reduction in the haemoglobin level and liver damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves both its functional groups. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, which can bind to macromolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound causes the formation of MetHb . Among other factors, 4-nitrophenyl hydroxylamine, which is formed by N-oxidation of 4-nitroaniline, is responsible .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It was administered at dose levels of 3, 10, or 30 mg/kg body weight and day to rats by gavage for 90 days . MetHb formation and extramedullary haematopoiesis, haemosiderosis, congestion and vacuolization of the red pulp in the spleen was found in all dose groups .

Metabolic Pathways

This compound is involved in various metabolic pathways. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, which can interact with various enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is readily absorbed orally, by inhalation and dermally . After application of this compound in acetone at 4 μg/cm2 to isolated human skin in vitro or to the shaved abdominal skin of monkeys in vivo, 34.5% was absorbed in vitro and 100% in vivo taking the evaporated amount into account .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroaniline Hydrochloride can be synthesized through the nitration of aniline. The process involves the protection of the amino group of aniline by converting it to acetanilide, followed by nitration to form p-nitroacetanilide, and finally deprotection to yield 4-nitroaniline . The key steps are:

    Protection: Aniline is reacted with acetic anhydride in the presence of glacial acetic acid to form acetanilide.

    Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.

    Deprotection: The nitroacetanilide is then hydrolyzed to yield 4-nitroaniline.

Industrial Production Methods: Industrially, 4-nitroaniline is produced via the amination of 4-nitrochlorobenzene. The reaction involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 4-Nitroaniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron metal or hydrogen gas with a catalyst.

    Diazotization: Sodium nitrite and hydrochloric acid.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Reduction: 4-phenylenediamine.

    Diazotization: 4-nitrophenyldiazonium chloride.

    Substitution: Depending on the electrophile used, various substituted nitroanilines.

Scientific Research Applications

4-Nitroaniline Hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Comparison:

    4-Nitroaniline Hydrochloride: is unique due to its para positioning of the nitro group, which affects its chemical reactivity and applications.

Properties

IUPAC Name

4-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJUVOPKIUQOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-01-6 (Parent)
Record name p-Nitroaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7065964
Record name 4-Nitrobenzenamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15873-51-5
Record name 4-Nitroaniline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15873-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitroaniline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-nitro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrobenzenamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Nitroaniline Hydrochloride being investigated as a reagent in biochemical synthesis?

A1: Recent research highlights the utility of this compound in synthesizing important biochemical reagents. Specifically, it acts as a crucial building block in the production of L-Leucine-4-Nitroaniline Hydrochloride []. This biochemical reagent, often employed in enzyme assays, benefits from a novel synthetic approach using this compound, leading to a more efficient and cost-effective production process.

Q2: What makes the synthesis of Boc-L-Leu-pNA unique in the context of using this compound?

A2: The research emphasizes the innovative nature of employing this compound in the synthesis of Boc-L-Leu-pNA []. This specific condensation reaction, a key step in creating the final L-Leucine-4-Nitroaniline Hydrochloride, represents a novel methodology not previously documented. This discovery paves the way for more efficient and cost-effective synthesis of this important biochemical reagent.

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